1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione

IDO1 Immuno-oncology Enzyme Inhibition

High-purity (95%) IDO1 inhibitor (IC50 13 nM) featuring the critical 3-amino-2-methylphenyl substitution essential for target engagement. Structurally similar analogs show >10-fold potency loss, making this compound irreplaceable for reproducible cancer immunotherapy research. Use as a reference standard, SAR benchmarking tool, or assay positive control. Ideal for hit-to-lead optimization and kynurenine pathway studies. Available in research quantities with global shipping.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 268738-23-4
Cat. No. B2396178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione
CAS268738-23-4
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESCC1=C(C=CC=C1N2C(=O)CCC2=O)N
InChIInChI=1S/C11H12N2O2/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(13)15/h2-4H,5-6,12H2,1H3
InChIKeyMGMSIBDRNWFJNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione (CAS 268738-23-4): A High-Purity Pyrrolidine-2,5-dione Building Block with Verified IDO1 Inhibitory Activity


1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione (CAS 268738-23-4) is a heterocyclic compound belonging to the pyrrolidine-2,5-dione (succinimide) class, characterized by a 3-amino-2-methylphenyl substituent . It is primarily utilized as a versatile small-molecule scaffold and building block in medicinal chemistry for the development of bioactive molecules, with a particular focus on inhibitors targeting indoleamine 2,3-dioxygenase-1 (IDO1) [1][2]. The compound is commercially available in research quantities with a typical purity specification of ≥95% .

Why Generic Substitution Fails: 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione Requires Precise Structural Matching for IDO1 Targeting


Indiscriminate substitution of 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione with other pyrrolidine-2,5-diones or related heterocycles is scientifically unsound due to the stringent structure-activity relationships (SAR) governing IDO1 inhibition. The specific ortho-methyl and meta-amino substitution pattern on the phenyl ring is critical for achieving high-affinity binding to the IDO1 active site, as evidenced by a >10-fold variation in inhibitory potency among structurally similar analogs [1]. Furthermore, the oxidation state of the pyrrolidine ring (dione vs. mono-one) profoundly influences electronic distribution and hydrogen-bonding capacity, directly impacting target engagement [2]. Using a closely related analog without this precise substitution architecture risks a complete loss of the desired biological activity, undermining experimental reproducibility and therapeutic relevance.

Quantitative Evidence Guide: Verifiable Differentiation of 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione (CAS 268738-23-4) Against Structural Analogs


IDO1 Inhibitory Potency (IC50): 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione vs. Advanced Clinical Candidates

1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione demonstrates superior in vitro inhibitory potency against IDO1 (IC50 = 13 nM) compared to the clinically advanced pyrrolidine-2,5-dione-based IDO1 inhibitor PF-06840003 (IC50 = 150-410 nM) [1][2]. This 11.5- to 31.5-fold increase in potency establishes a clear quantitative advantage for applications requiring high-affinity target engagement. This difference is particularly salient given that both compounds share the same pyrrolidine-2,5-dione core scaffold, underscoring the critical contribution of the 3-amino-2-methylphenyl substituent.

IDO1 Immuno-oncology Enzyme Inhibition

IDO1 Inhibitory Potency (IC50): 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione vs. Related Pyrrolidine-2,5-dione Scaffolds

The target compound exhibits markedly higher IDO1 inhibitory potency (IC50 = 13 nM) when compared to another pyrrolidine-2,5-dione derivative, 3-(5-bromo-1H-indol-3-yl)pyrrolidine-2,5-dione (IC50 = 370 nM) [1][2]. This represents a 28.5-fold improvement in potency, highlighting the advantage of the 3-amino-2-methylphenyl group over the 5-bromoindole substituent for IDO1 active site complementarity.

IDO1 SAR Medicinal Chemistry

Oxidation State Advantage: Pyrrolidine-2,5-dione vs. Pyrrolidin-2-one Analogs for IDO1 Activity

The pyrrolidine-2,5-dione core of the target compound is essential for its high IDO1 inhibitory potency. In contrast, the corresponding pyrrolidin-2-one analog, 1-(3-amino-2-methylphenyl)pyrrolidin-2-one (CAS 69131-43-7), lacks the second carbonyl group and exhibits no reported IDO1 activity in public databases [1][2]. This establishes a clear functional divergence where the reduction of a single carbonyl abolishes the targeted biological activity, underscoring the non-negotiable requirement for the fully oxidized dione moiety.

SAR Oxidation State Bioisosterism

Commercial Purity Benchmarking: High-Grade Specifications for Reproducible Research

Commercially available batches of 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione (CAS 268738-23-4) are routinely supplied with a minimum purity specification of 95% (HPLC) . This contrasts with a wider range of purities observed for certain in-class analogs and custom-synthesized batches, which can introduce confounding variability in dose-response and SAR studies. The availability of a defined, high-purity standard ensures experimental reproducibility and reduces the risk of false-negative or false-positive results stemming from unknown impurities.

Purity Quality Control Reproducibility

Scaffold Versatility: Demonstrated Use in IDO1 Inhibitor Patents

The pyrrolidine-2,5-dione core, exemplified by the target compound, is explicitly claimed and validated in a patent portfolio covering IDO1 inhibitors for cancer immunotherapy (e.g., HK1235775A1, US20150329499A1) [1]. While the exact compound is a representative building block, the patent literature confirms the scaffold's ability to produce nanomolar IDO1 inhibitors. In contrast, many superficially similar heterocyclic scaffolds (e.g., pyrrolidinones, piperidinediones) lack this level of validated IP and proven biological activity in the IDO1 field, making the target compound a more de-risked and strategically sound choice for research programs.

IP Landscape Drug Discovery Scaffold Utility

Best Research and Industrial Application Scenarios for 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione (CAS 268738-23-4)


IDO1-Targeted Immuno-Oncology Drug Discovery: Hit-to-Lead and SAR Expansion

Leveraging its verified 13 nM IC50 against IDO1 [1], this compound serves as an ideal starting point for hit-to-lead optimization in cancer immunotherapy. Medicinal chemistry teams can use it as a reference standard or a versatile core for parallel synthesis to explore structure-activity relationships around the 3-amino-2-methylphenyl group, aiming to improve potency, selectivity, and ADME properties for novel IDO1 inhibitors.

Chemical Probe Development for Investigating IDO1-Mediated Immune Suppression

The compound's high potency (13 nM IC50) and defined purity (≥95%) qualify it as a chemical probe for dissecting the role of IDO1 in immune cell function. Researchers can employ it in cellular assays (e.g., T-cell proliferation rescue in IDO1-expressing co-cultures) to validate target engagement and downstream biological effects, facilitating a deeper understanding of the kynurenine pathway's role in T-cell anergy and immune privilege.

IDO1 Assay Development and Validation

With its robust inhibitory activity (IC50 = 13 nM) [1], the compound is well-suited for use as a positive control inhibitor in the development and validation of biochemical and cell-based assays for IDO1 activity (e.g., kynurenine quantification via HPLC or LC-MS). Its established potency provides a reliable benchmark for assay quality control, Z'-factor determination, and inter-plate normalization.

Structure-Activity Relationship (SAR) Studies for Pyrrolidine-2,5-dione Inhibitors

The compound's high activity provides a strong baseline for comparative SAR analysis. Researchers can systematically modify the 3-amino-2-methylphenyl moiety to probe the steric and electronic requirements of the IDO1 active site, benchmarking each new analog against the parent compound's IC50 to quantify the impact of specific structural changes on potency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.